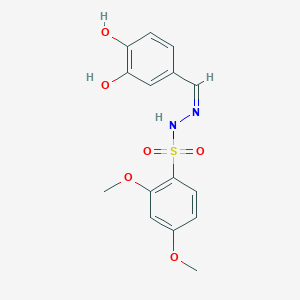![molecular formula C16H16N4O3S B6014266 6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one](/img/structure/B6014266.png)
6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrimidine core, which is a common structural motif in many biologically active molecules, and is functionalized with an oxadiazole and a methoxyphenyl group, enhancing its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole moiety, which can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The resulting oxadiazole is then coupled with a pyrimidine derivative through a thiol-ene reaction, where the thiol group on the pyrimidine reacts with the oxadiazole moiety to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of greener solvents and catalysts to reduce the environmental footprint of the synthesis.
化学反応の分析
Types of Reactions
6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the pyrimidine core is particularly significant, as many pyrimidine derivatives are known to interact with biological targets such as DNA and proteins.
Medicine
In medicinal chemistry, this compound and its derivatives are being explored for their potential therapeutic applications. For example, they may be investigated as potential treatments for neurodegenerative diseases, cancer, and infectious diseases due to their ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
作用機序
The mechanism of action of 6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The oxadiazole and pyrimidine moieties are key structural features that contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 6-ethyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one
- 6-ethyl-2-({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one
- 6-ethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one
Uniqueness
The uniqueness of 6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxy group on the phenyl ring, for example, can influence the compound’s electronic properties and reactivity, making it distinct from its analogs with different substituents.
特性
IUPAC Name |
4-ethyl-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-3-11-8-13(21)18-16(17-11)24-9-14-19-15(20-23-14)10-4-6-12(22-2)7-5-10/h4-8H,3,9H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNYJONDVPECOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-N-[2-(1H-Indol-3-YL)ethyl]-3-(2-methoxyphenyl)-2-[(3-methylphenyl)formamido]prop-2-enamide](/img/structure/B6014203.png)
![ethyl 4-{[(1-isobutyl-5-oxopyrrolidin-3-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6014204.png)
![3-(4-chlorophenyl)-7-(2-methoxyethyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6014205.png)
![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B6014214.png)
![1-ETHYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID](/img/structure/B6014220.png)
![N-(4-ethoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6014226.png)
![N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B6014237.png)
![2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-[(1R,2S)-2-phenylcyclohexyl]acetamide](/img/structure/B6014245.png)
![N-(3-methoxybenzyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6014260.png)
![[4-[1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]piperidin-1-yl]-(1H-imidazol-5-yl)methanone](/img/structure/B6014269.png)
![3-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6014281.png)
![2-[5-(4-Propan-2-ylphenoxy)pentylamino]ethanol](/img/structure/B6014285.png)

![1-[(4-bromobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B6014306.png)
